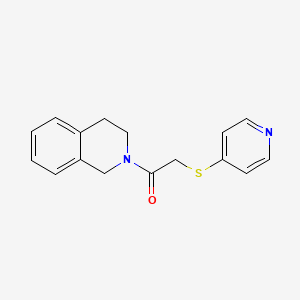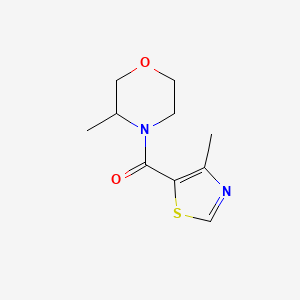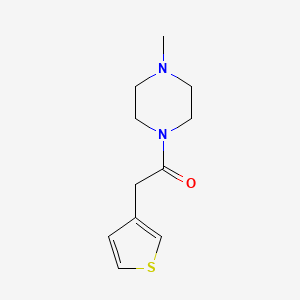
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, also known as MPTK, is a chemical compound that has been studied for its potential use in scientific research. MPTK is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the activity of lactate dehydrogenase, an enzyme that plays a key role in cancer cell metabolism. This inhibition leads to a decrease in the production of ATP, the primary source of energy for cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer therapeutic, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in lab experiments is its high quantum yield and photostability, which make it a reliable fluorescent probe for detecting ROS in cells. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a cancer therapeutic.
Another area of interest is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a tool for studying cellular metabolism. By inhibiting lactate dehydrogenase, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone may provide insights into the role of this enzyme in cancer cell metabolism.
In addition, further research is needed to explore the antioxidant properties of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone and its potential as a treatment for oxidative stress-related diseases.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, or 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, is a promising candidate for scientific research. Its potential as a fluorescent probe, cancer therapeutic, and antioxidant make it an area of interest for further study. By understanding its synthesis method, mechanism of action, and biochemical and physiological effects, researchers can explore the potential of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in a variety of applications.
Synthesemethoden
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone involves the reaction of 4-methylpiperazine with 2-bromo-1-(thiophen-3-yl)ethanone in the presence of a palladium catalyst. This reaction results in the formation of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a white solid with a melting point of 119-121°C. The purity of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a high quantum yield and excellent photostability, making it a promising candidate for use in fluorescence microscopy.
Another area of research is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a potential drug target for the treatment of cancer. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-3-5-13(6-4-12)11(14)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXOMVXCMKJWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
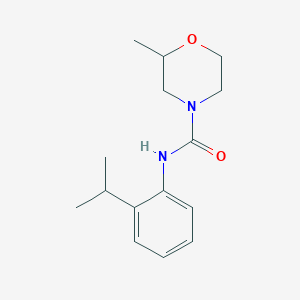
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
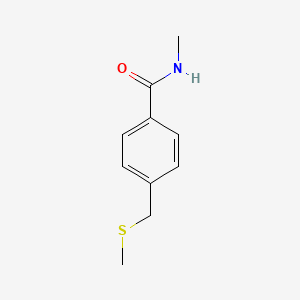


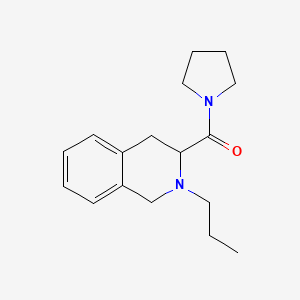
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
